(2-Fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-YL)phenyl)methanamine
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Overview
Description
[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is an organic compound that features a boron-containing dioxaborolane ring and a fluorine atom attached to a phenyl ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of [2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine typically involves the Miyaura borylation reaction. This reaction uses a palladium catalyst to couple an aryl halide with a boronic acid or ester, forming the boron-containing dioxaborolane ring . The reaction conditions often include the use of a base such as potassium carbonate and a solvent like tetrahydrofuran (THF) under an inert atmosphere.
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This involves the use of continuous flow reactors to ensure efficient mixing and heat transfer, which can improve yield and reduce reaction times. The use of automated systems for reagent addition and product isolation also enhances the scalability of the process.
Chemical Reactions Analysis
Types of Reactions
[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine undergoes various types of chemical reactions, including:
Substitution Reactions: The fluorine atom can be substituted with other nucleophiles under appropriate conditions.
Coupling Reactions: The boron-containing dioxaborolane ring can participate in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, and the reactions are typically carried out in polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).
Coupling Reactions: These reactions often use palladium catalysts, bases like potassium carbonate, and solvents such as THF or toluene.
Major Products
Substitution Reactions: Products include various substituted phenyl derivatives depending on the nucleophile used.
Coupling Reactions: Products are typically biaryl compounds formed through the coupling of the phenyl ring with another aryl or vinyl group.
Scientific Research Applications
[2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine has several applications in scientific research:
Biology: The compound can be used to modify biomolecules, enabling the study of biological processes and the development of new drugs.
Industry: The compound is used in the production of advanced materials, including polymers and electronic materials, due to its unique structural properties.
Mechanism of Action
The mechanism of action of [2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring and the fluorine atom. The boron atom can form reversible covalent bonds with diols and other nucleophiles, making it useful in molecular recognition and catalysis . The fluorine atom can influence the electronic properties of the compound, affecting its reactivity and interactions with other molecules.
Comparison with Similar Compounds
Similar Compounds
- 4-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenol
- N-[2-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethanesulfonamide
Uniqueness
Compared to similar compounds, [2-fluoro-4-(tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine is unique due to the presence of both a fluorine atom and a boron-containing dioxaborolane ring. This combination imparts distinct electronic and steric properties, making it a versatile building block in organic synthesis and a valuable tool in scientific research.
Properties
Molecular Formula |
C13H19BFNO2 |
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Molecular Weight |
251.11 g/mol |
IUPAC Name |
[2-fluoro-4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methanamine |
InChI |
InChI=1S/C13H19BFNO2/c1-12(2)13(3,4)18-14(17-12)10-6-5-9(8-16)11(15)7-10/h5-7H,8,16H2,1-4H3 |
InChI Key |
AZTGGESUDNWIJG-UHFFFAOYSA-N |
Canonical SMILES |
B1(OC(C(O1)(C)C)(C)C)C2=CC(=C(C=C2)CN)F |
Origin of Product |
United States |
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